1-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 9-oxa-1,6-diazaspiro[3.6]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(14)8-13-5-7-16-9-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHYNDMBKUVGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CNCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Diazaspiro Core
The diazaspiro scaffold is typically assembled through intramolecular cyclization of appropriately functionalized diamine precursors. For example, starting from linear diamines, selective alkylation or acylation followed by ring closure under controlled conditions (e.g., base-promoted cyclization) yields the spirocyclic framework.
- A representative method involves reacting a diamine with a suitable bifunctional electrophile to induce cyclization, often under inert atmosphere and at low temperatures to control regioselectivity and stereochemistry.
Incorporation of the Oxygen Atom (6-oxa)
The oxygen atom is introduced into the spiro ring by employing oxygen-containing linkers or by ring expansion strategies.
- One approach uses an oxygenated intermediate such as a hydroxyalkyl or ether-containing precursor that participates in the cyclization step.
- Alternatively, epoxide ring-opening reactions or nucleophilic substitution with oxygen nucleophiles can be used to insert the oxygen atom into the ring.
Boc Protection of Nitrogen Atoms
The Boc protecting group is introduced to the nitrogen atoms to prevent undesired side reactions and to provide a handle for further modifications.
- Boc protection is typically achieved by treating the amine-containing intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- This reaction is usually carried out in anhydrous dichloromethane or similar solvents at 0 °C to room temperature.
Purification and Characterization
- The crude products are purified by column chromatography using silica gel with gradients of dichloromethane and methanol.
- Characterization is performed by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Diamine precursor + bifunctional electrophile, base, inert atmosphere, low temp | Formation of diazaspiro intermediate |
| 2 | Introduction of oxygen via epoxide opening or oxygenated linker | Incorporation of 6-oxa into spiro ring |
| 3 | Boc2O, triethylamine, CH2Cl2, 0 °C to rt | Boc-protected 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane |
| 4 | Purification by silica gel chromatography | Pure final compound |
Research Findings and Optimization
- The Boc-deprotection followed by N-alkylation has been reported to provide target spiro compounds in good yields, indicating the robustness of Boc protection in multi-step synthesis.
- Reaction conditions such as temperature (−78 °C to room temperature), solvents (dry THF, DCM), and bases (potassium tert-butoxide, triethylamine) are critical for optimizing yields and selectivity.
- Purification techniques such as flash chromatography using silica gel with gradient elution (0–10% methanol in dichloromethane) effectively isolate the desired compound with high purity (>95% by HPLC-MS).
- Chiral preparative HPLC has been used to separate enantiomers when stereochemistry is relevant, ensuring enantiomeric purity for biological evaluation.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to form spiro core | Diamine + bifunctional electrophile, base, rt | 70–85 | Controlled temperature critical |
| Oxygen insertion | Epoxide opening or oxygenated linker, solvent | 75–80 | Requires anhydrous conditions |
| Boc protection | Boc2O, triethylamine, CH2Cl2, 0 °C to rt | 80–90 | Mild conditions prevent side reactions |
| Purification | Silica gel chromatography, DCM/MeOH gradient | — | Purity >95% confirmed by NMR/MS |
Chemical Reactions Analysis
1-Boc-6-oxa-1,9-diazaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
1-Boc-6-oxa-1,9-diazaspiro[3.6]decane serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is utilized to create complex molecules that may possess therapeutic properties.
Biological Studies
The compound is increasingly being studied for its role in biological systems:
- Enzyme Inhibition: Research indicates that derivatives of this compound can act as inhibitors for enzymes such as PARP-1 (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms. In a study, certain analogues demonstrated significant inhibitory activity with IC50 values indicating their potency in disrupting PARP-1 function .
Drug Development
The unique structural properties of this compound make it an attractive candidate for drug development:
- Bioisosterism: It has been explored as a bioisostere for piperazine rings in drug design, potentially improving the pharmacological profiles of existing drugs .
Case Studies
Case Study 1: PARP Inhibition
In a study examining diazaspiro cores as piperazine bioisosteres, derivatives of this compound were synthesized and evaluated for their ability to inhibit PARP-1 activity. The results indicated significant variations in potency among different analogues, highlighting the potential for optimizing drug candidates based on this scaffold .
Case Study 2: Synthesis of Pharmaceutical Agents
Researchers have utilized this compound as an intermediate to synthesize various pharmaceutical agents that target specific biological pathways involved in disease processes. The ability to modify the Boc-protected amine allows for the generation of diverse chemical entities suitable for further biological evaluation .
Mechanism of Action
The mechanism of action of 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity . The Boc-protected amine group can be deprotected under acidic conditions, revealing the active amine that can participate in further biochemical interactions .
Comparison with Similar Compounds
Structural and Functional Differences
- 1-Boc-1,7-diazaspiro[4.5]decane: Features a spiro[4.5]decane core (one 4-membered and one 5-membered ring) with Boc protection on one nitrogen. Lacks an oxygen atom, reducing polarity compared to 6-oxa analogs.
2-Boc-6-oxa-2,9-diazaspiro[4.5]decane :
- 3-Oxa-1,9-diazaspiro[5.5]undecane-2-one: Incorporates a ketone functional group and a larger spiro[5.5]undecane system.
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde :
- Contains two oxygen atoms (1,4-dioxa) and an aldehyde group.
- The aldehyde’s high reactivity contrasts with the Boc group’s stability, making this compound suitable for nucleophilic addition reactions rather than stepwise protection/deprotection strategies .
Biological Activity
Overview
1-Boc-6-oxa-1,9-diazaspiro[3.6]decane is a spirocyclic compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes both nitrogen and oxygen atoms within a spirocyclic framework, which contributes to its unique chemical properties and biological interactions.
The synthesis of this compound typically involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization and protection of the amine group with a tert-butoxycarbonyl (Boc) group. This synthetic route is crucial for producing compounds that can serve as intermediates in pharmaceutical development.
Chemical Reactions:
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Reducing agents such as lithium aluminum hydride can be employed.
- Substitution: Nucleophilic substitution reactions are possible, allowing for further functionalization of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain enzymes, potentially modulating biological pathways relevant to disease states.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
-
Enzyme Inhibition:
- This compound has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, related diazaspiro compounds have shown high affinity for CDK8 and CDK19 with IC50 values in the nanomolar range, suggesting that similar activities might be observed with 1-Boc derivatives .
-
Anticancer Activity:
- In vitro studies have demonstrated that compounds with similar structures exhibit potent inhibition of WNT signaling pathways in human cancer cell lines, indicating potential applications in oncology . The modulation of β-catenin activity through these pathways could be pivotal in treating colorectal cancers.
- Biocompatibility and Stability:
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 1-Boc-6-oxa-1,9-diazaspiro[3.5]decane | Structure | Moderate enzyme inhibition | TBD |
| 8-(3-(3-amino-1H-indazol-6-yl)-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one | Structure | High affinity for CDK8/19 | 7.2 ± 1.4 |
| 2,8-diazaspiro[4.5]decane-based ureas | Structure | Potent sEH inhibitors | TBD |
Case Studies
Several case studies have illustrated the effectiveness of spirocyclic compounds similar to this compound:
- Study on CDK Inhibition:
- Soluble Epoxide Hydrolase (sEH) Inhibition:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane, and how can experimental design optimize yield and purity?
- Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive amines during spirocycle formation. Sequential experimental design, as applied in adsorption isotherm studies for parameter optimization, can be adapted to systematically vary reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, Box-Lucas criteria minimize parameter uncertainty by strategically placing experimental points at operational extremes (e.g., high/low reagent ratios). Post-synthesis, purification via column chromatography or recrystallization should be validated using TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming spirocyclic connectivity and Boc-group integrity. For example, distinct splitting patterns in ¹H NMR can resolve stereochemical ambiguities. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretch from Boc at ~1680–1740 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy.
Q. What is the role of the Boc protecting group in this spirocyclic compound, and how does its removal impact downstream applications?
- Methodological Answer : The Boc group shields secondary amines during synthesis, preventing unwanted side reactions (e.g., nucleophilic attack). Deprotection typically involves acidic conditions (e.g., TFA in DCM), which cleave the Boc group without disrupting the spirocyclic core. Post-deprotection, the free amine can be functionalized for applications like drug discovery. Kinetic studies using HPLC or in-situ FTIR can monitor deprotection efficiency and optimize reaction time.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) models can simulate reaction pathways, such as Boc deprotection or ring-opening reactions. Density Functional Theory (DFT) calculations assess thermodynamic stability (e.g., strain energy in the spirocyclic system). Machine learning frameworks, like those used for CO₂ solubility prediction in ionic liquids, can correlate structural descriptors (e.g., bond angles, electron density) with experimental outcomes.
Q. What challenges arise in achieving stereochemical control during spirocyclic ring formation, and how can they be addressed?
- Methodological Answer : Steric hindrance and competing ring-closing pathways often lead to diastereomer mixtures. Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enforce enantioselectivity. Kinetic studies using variable-temperature NMR or stopped-flow spectroscopy identify rate-determining steps. Orthogonal experimental designs (e.g., Taguchi methods) optimize catalyst-substrate ratios to maximize enantiomeric excess (ee).
Q. How does the 6-oxa moiety influence the compound’s physicochemical properties, such as solubility or bioavailability?
- Methodological Answer : The oxygen atom in the 6-oxa ring enhances polarity, improving aqueous solubility but potentially reducing membrane permeability. Hansen solubility parameters (HSPs) and logP calculations predict solvent compatibility. Adsorption studies on molecular sieves (e.g., 5A zeolites) quantify hydrophilicity, while in vitro assays (e.g., PAMPA for permeability) validate bioavailability.
Q. What strategies resolve contradictions in data from different characterization techniques (e.g., NMR vs. XRD)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Multi-technique validation is essential: XRD confirms crystal structure, while NOESY NMR identifies solution-phase conformers. Bayesian statistical models integrate uncertainty from each method to refine structural assignments.
Methodological Frameworks
Q. How can hybrid data-driven and mechanistic models accelerate the development of derivatives?
- Methodological Answer : Combining ANN models (trained on structural descriptors) with mechanistic kinetics enables rapid screening of derivatives. For example, ANN predicts solubility or reactivity trends, while rate-based absorption models (e.g., for CO₂ capture) validate synthetic feasibility. Pareto optimization balances competing objectives (e.g., yield vs. purity).
Q. What experimental protocols ensure reproducibility in multi-step syntheses of spirocyclic compounds?
- Methodological Answer : Rigorous process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, monitors intermediate formation. Design of Experiments (DoE) frameworks (e.g., full factorial designs) identify critical process parameters (CPPs). Automated liquid handlers reduce variability in reagent dosing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
